molecular formula C13H20N2O4S B215778 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea

1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea

Cat. No. B215778
M. Wt: 300.38 g/mol
InChI Key: GKFXYLOYEBOORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential as a chemotherapeutic agent. It has also been found to be relatively non-toxic to normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2,4-dimethoxybenzaldehyde and ethyl carbamate in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its anti-inflammatory and anti-oxidant properties.

properties

Product Name

1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea

InChI

InChI=1S/C13H20N2O4S/c1-16-9-5-6-10(11(7-9)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20)

InChI Key

GKFXYLOYEBOORN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC

Origin of Product

United States

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